

The Intricate Path to Unveiling Novel Drimane Sesquiterpenoids: A Technical Guide

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Compound of Interest

Compound Name: 12-Hydroxyalbrassitriol

Cat. No.: B12372649

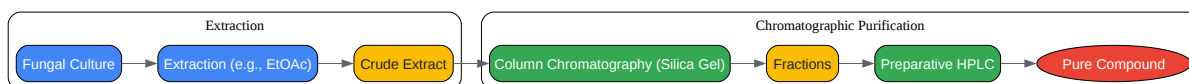
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For Researchers, Scientists, and Drug Development Professionals

The drimane sesquiterpenoids, a diverse class of C15 bicyclic natural products, continue to be a fertile ground for the discovery of novel bioactive compounds. Initially identified in plants, a significant number of these structurally complex molecules have been isolated from fungi in recent decades, exhibiting a wide array of biological activities including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties.[1][2][3] This guide provides an in-depth overview of the methodologies and data analysis integral to the structural elucidation of new drimane sesquiterpenoids, tailored for researchers in natural product chemistry and drug development.

Isolation and Purification: A Multi-step Approach

The journey to characterizing a novel drimane sesquiterpenoid begins with its careful isolation from the source organism, frequently a fungus.[4] The general workflow involves extraction followed by a series of chromatographic separations to obtain pure compounds.



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Caption: General workflow for the isolation of drimane sesquiterpenoids.

Experimental Protocol: Isolation from Fungal Culture

A representative protocol for the isolation of drimane sesquiterpenoids from a fungal culture is as follows:

- **Cultivation:** The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the organic compounds.^[5] The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Initial Fractionation:** The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-EtOAc followed by EtOAc-methanol).^[5] This separates the extract into several fractions based on the polarity of the constituent compounds.
- **Purification:** Fractions containing compounds of interest, often identified by thin-layer chromatography (TLC) and preliminary NMR analysis, are further purified.^[5] This typically involves repeated column chromatography on silica gel or reversed-phase C18 silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.^[6]

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.^[7] A suite of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the relative stereochemistry of the molecule.

Key NMR Experiments:

- ^1H NMR: Provides information about the number, type, and connectivity of protons.
- ^{13}C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.[\[8\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[\[8\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.[\[8\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is vital for determining the relative stereochemistry.[\[8\]](#)

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: 5-20 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , CD_3OD , DMSO-d_6) in a 5 mm NMR tube.[\[9\]](#)
- Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 700 MHz).[\[7\]](#)[\[10\]](#) Standard pulse programs are used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) experiments.
- Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction.
- Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.[\[10\]](#)[\[11\]](#)

Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

Experimental Protocol: HRESIMS Analysis

- **Sample Preparation:** A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode.[\[10\]](#)
- **Data Analysis:** The exact mass of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$) is used to calculate the elemental composition using software that compares the measured mass to theoretical masses of possible formulas.[\[10\]](#)

Determining Absolute Configuration

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule requires additional techniques.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
- **Data Collection:** A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the determination of the

absolute configuration, often through the Flack parameter.^[1]

Electronic Circular Dichroism (ECD) Spectroscopy

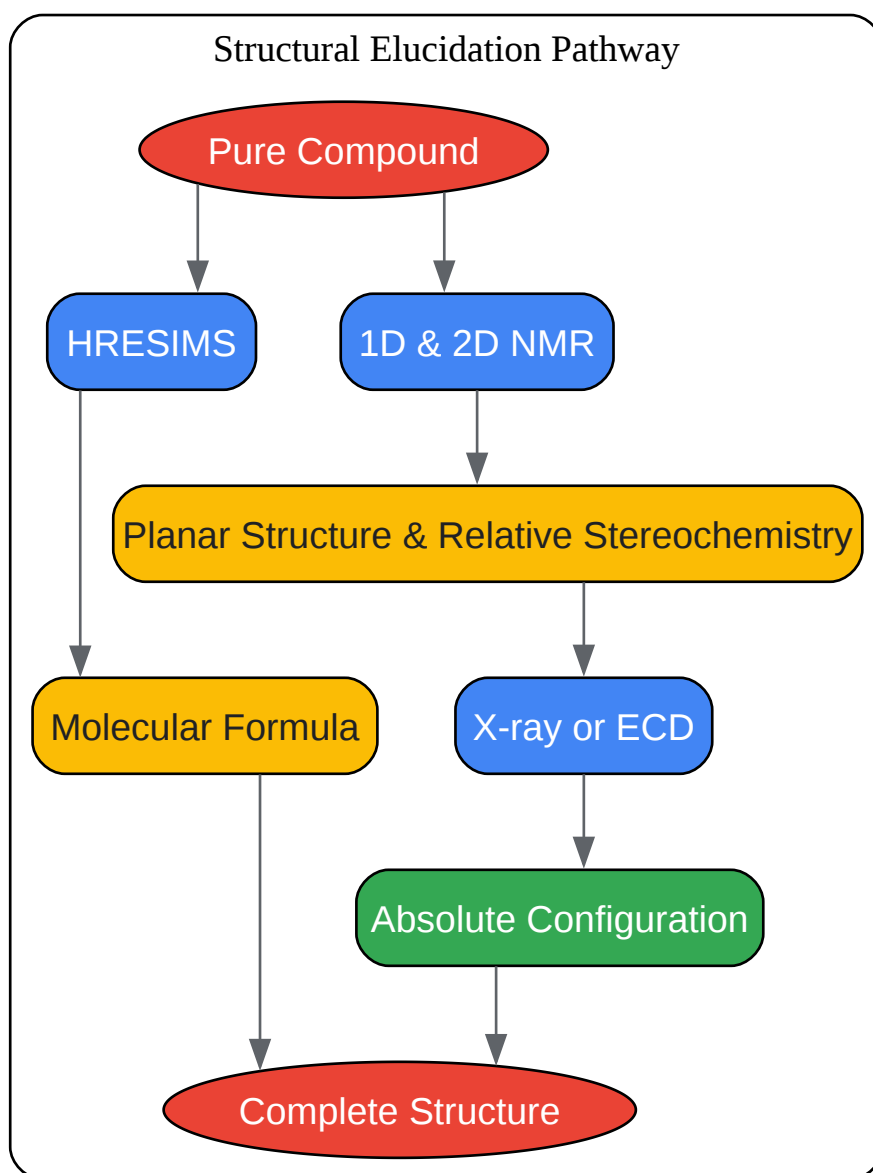
ECD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution, especially when X-ray crystallography is not feasible.^{[2][14]} The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.^[14]

Experimental Protocol: ECD Spectroscopy

- **Spectrum Recording:** The ECD spectrum of the pure compound in a suitable solvent is recorded on a CD spectrometer.^[2]
- **Conformational Search:** A computational conformational search is performed to identify the low-energy conformers of the molecule.
- **TDDFT Calculation:** Time-dependent density functional theory (TDDFT) is used to calculate the ECD spectrum for each low-energy conformer.^[14]
- **Spectral Comparison:** The calculated spectra of the conformers are Boltzmann-averaged and compared to the experimental spectrum to assign the absolute configuration.^[14]

Logical Pathway for Structural Elucidation

The process of determining the structure of a novel drimane sesquiterpenoid is a logical progression of experiments and data analysis.



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Caption: Logical flow for determining the complete structure of a novel compound.

Quantitative Data Summary

The following tables present representative quantitative data for a selection of recently discovered drimane sesquiterpenoids.

Table 1: ^1H and ^{13}C NMR Data for Ganoresinosin A in CDCl_3

Position	δC (ppm)	δH (ppm, J in Hz)
1	39.2	1.58 (m), 1.45 (m)
2	18.9	1.65 (m)
3	42.1	1.40 (m)
4	33.5	-
5	55.8	1.38 (m)
6	24.5	1.95 (m), 1.68 (m)
7	120.5	5.38 (s)
8	134.5	-
9	50.2	2.15 (m)
10	37.8	-
11	68.7	4.15 (d, 11.5), 3.95 (d, 11.5)
12	171.2	-
13	21.4	0.92 (s)
14	15.6	0.85 (s)
15	28.1	1.05 (s)

Data adapted from a study on drimane sesquiterpenoids from *Ganoderma subresinosum*.[\[11\]](#)

Table 2: Bioactivity Data for Novel Drimane Sesquiterpenoids

Compound	Source Organism	Bioactivity	Target	IC ₅₀ / MIC (μM or μg/mL)
Ganoresinosin A	Ganoderma subresinosum	Antimalarial	Plasmodium falciparum K1	IC ₅₀ : 34 μM[11]
Ganoresinosin E	Ganoderma subresinosum	Antitubercular	Mycobacterium tuberculosis H37Ra	MIC: 12.5 μg/mL[11]
Spinulactone A	Penicillium spinulosum	Antifungal	Fusarium graminearum	MIC: 6.25 μg/mL[15]
Spinulactone E	Penicillium spinulosum	Antifungal	Fusarium graminearum	MIC: 12.5 μg/mL[15]
Winterdial	Drimys winteri	Antifungal	Candida glabrata	MIC: 16 μg/mL[16]

Conclusion

The structural elucidation of novel drimane sesquiterpenoids is a meticulous process that relies on a synergistic combination of chromatographic separation techniques and advanced spectroscopic and spectrometric methods. A systematic approach, from isolation to the determination of absolute configuration, is essential for accurately characterizing these potentially valuable natural products. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers dedicated to exploring the rich chemical diversity of drimane sesquiterpenoids and their potential applications in medicine and agriculture.

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